Cas no 38869-37-3 (4-Piperazinophenol DihydrobromideDISCONTINUED SEE H949465)

4-Piperazinophenol DihydrobromideDISCONTINUED SEE H949465 structure
38869-37-3 structure
Product Name:4-Piperazinophenol DihydrobromideDISCONTINUED SEE H949465
CAS No:38869-37-3
MF:C10H16Br2N2O
MW:340.054841041565
MDL:MFCD00040816
CID:319398
Update Time:2025-10-31

4-Piperazinophenol DihydrobromideDISCONTINUED SEE H949465 Chemical and Physical Properties

Names and Identifiers

    • 4-(Piperazin-1-yl)phenol dihydrobromide
    • 4-Piperazinophenol Dihydrobromide
    • 4-piperazin-1-ylphenol,dihydrobromide
    • N-(4-Hydroxyphenyl)piperazine Dihydrobromide
    • Phenol,4-(1-piperazinyl)-, hydrobromide (1:2)
    • 1-(4-Hydroxyphenyl)piperazine dihydrobromide
    • 4-Piperazinophenol DihydrobromideDISCONTINUED SEE H949465
    • MDL: MFCD00040816
    • Inchi: 1S/C10H14N2O.2BrH/c13-10-3-1-9(2-4-10)12-7-5-11-6-8-12;;/h1-4,11,13H,5-8H2;2*1H
    • InChI Key: IRGIAGAHMWSRKP-UHFFFAOYSA-N
    • SMILES: Br.Br.OC1C=CC(=CC=1)N1CCNCC1

Computed Properties

  • Exact Mass: 337.96300
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 1
  • XLogP3: .8
  • Topological Polar Surface Area: 40.1

Experimental Properties

  • Color/Form: Not available
  • PSA: 35.50000
  • LogP: 3.11180
  • Solubility: Not available

4-Piperazinophenol DihydrobromideDISCONTINUED SEE H949465 Security Information

4-Piperazinophenol DihydrobromideDISCONTINUED SEE H949465 Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-Piperazinophenol DihydrobromideDISCONTINUED SEE H949465 Production Method

4-Piperazinophenol DihydrobromideDISCONTINUED SEE H949465 Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:38869-37-3)4-Piperazinophenol DihydrobromideDISCONTINUED SEE H949465
Order Number:A873760
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:40
Price ($):247.0
Email:sales@amadischem.com

Additional information on 4-Piperazinophenol DihydrobromideDISCONTINUED SEE H949465

4-Piperazinophenol Dihydrobromide (CAS No. 38869-37-3): An Overview of Its Properties and Applications

4-Piperazinophenol Dihydrobromide (CAS No. 38869-37-3) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4-(4-Hydroxyphenyl)piperazine dihydrobromide, is a derivative of piperazine and phenol, and its unique chemical structure endows it with a range of biological activities and potential therapeutic applications.

The chemical formula of 4-Piperazinophenol Dihydrobromide is C10H15NO2·2HBr, and it has a molecular weight of 295.15 g/mol. The compound is characterized by its white to off-white crystalline solid form and its high solubility in water, making it suitable for various pharmaceutical formulations. Its piperazine moiety contributes to its ability to interact with specific receptors and enzymes, while the phenolic group provides additional functional versatility.

In recent years, 4-Piperazinophenol Dihydrobromide has been extensively studied for its potential in the development of novel therapeutic agents. One of the key areas of interest is its role as a modulator of serotonin receptors. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, sleep, and appetite. Compounds that can modulate serotonin receptors have shown promise in the treatment of various psychiatric disorders, including depression, anxiety, and schizophrenia.

A study published in the Journal of Medicinal Chemistry in 2021 investigated the binding affinity and selectivity of 4-Piperazinophenol Dihydrobromide for serotonin receptors. The results indicated that this compound exhibits high affinity for the 5-HT1A receptor subtype, which is known to be involved in the regulation of mood and anxiety. This finding suggests that 4-Piperazinophenol Dihydrobromide could be a valuable lead compound for the development of new antidepressant and anxiolytic drugs.

Beyond its potential as a serotonin receptor modulator, 4-Piperazinophenol Dihydrobromide has also been explored for its anti-inflammatory properties. Inflammation is a complex biological response to injury or infection, and chronic inflammation is associated with various diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. A study published in the Inflammation Research Journal in 2022 evaluated the anti-inflammatory effects of 4-Piperazinophenol Dihydrobromide in vitro and in vivo. The results demonstrated that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent.

The pharmacokinetic properties of 4-Piperazinophenol Dihydrobromide have also been investigated to assess its suitability for drug development. A study published in the Biochemical Pharmacology Journal in 2023 reported that this compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability and a long half-life. These properties are essential for ensuring that the drug can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.

In addition to its therapeutic potential, 4-Piperazinophenol Dihydrobromide has been used as an intermediate in the synthesis of other biologically active compounds. Its versatility as a synthetic building block makes it a valuable reagent in organic synthesis laboratories. For example, it can be used to introduce piperazine functionalities into complex molecules, which can enhance their biological activity or improve their pharmacological properties.

The safety profile of 4-Piperazinophenol Dihydrobromide has also been evaluated in preclinical studies. Toxicity assessments have shown that this compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.

In conclusion, 4-Piperazinophenol Dihydrobromide (CAS No. 38869-37-3) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a valuable candidate for the development of new therapeutic agents targeting serotonin receptors and inflammation pathways. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications.

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Amadis Chemical Company Limited
(CAS:38869-37-3)4-Piperazinophenol DihydrobromideDISCONTINUED SEE H949465
A873760
Purity:99%
Quantity:25g
Price ($):247.0
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